Selective PHOSPHO1 Inhibition vs. the Benchmark PHOSPHO1 Probe ML086
The target compound (895412-01-8) is indexed in MeSH as a PHOSPHO1 inhibitor, placing it in the same functional class as the established probe ML086 (IC50 = 139 nM against PHOSPHO1, >100 µM against TNAP) . However, the target compound is a benzothiazole-benzamide, whereas ML086 is a benzoisothiazolone — a completely distinct chemotype. In the original PHOSPHO1 probe discovery campaign, benzothiazole-containing hits were profiled alongside benzoisothiazolones; the benzothiazole series showed differential structure-activity relationships, with some members exhibiting improved selectivity windows over TNAP compared to ML086 [1]. This chemotype differentiation justifies selection when a non-benzoisothiazolone PHOSPHO1 tool is required for orthogonal chemical biology experiments.
| Evidence Dimension | PHOSPHO1 inhibitory activity and selectivity over TNAP (chemotype comparison) |
|---|---|
| Target Compound Data | Indexed as PHOSPHO1 inhibitor (exact IC50 not publicly disclosed); benzothiazole-benzamide chemotype |
| Comparator Or Baseline | ML086 (benzoisothiazolone): PHOSPHO1 IC50 = 139 nM, TNAP IC50 > 100 µM (>720-fold selective) |
| Quantified Difference | Distinct chemotype with potential for differential selectivity profile; exact fold-selectivity for target compound not publicly available but structurally predicted to differ from ML086 |
| Conditions | PHOSPHO1 and TNAP enzymatic assays (recombinant human enzymes, reported in Bioorg. Med. Chem. Lett. 2014) |
Why This Matters
For researchers requiring a PHOSPHO1 inhibitor with a benzamide scaffold for orthogonal target engagement studies or to avoid benzoisothiazolone-related off-target effects, this compound provides a structurally distinct alternative to ML086.
- [1] Bravo, Y., et al. (2014). Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorganic & Medicinal Chemistry Letters, 24(17), 4308-4311. View Source
